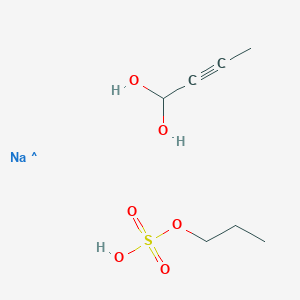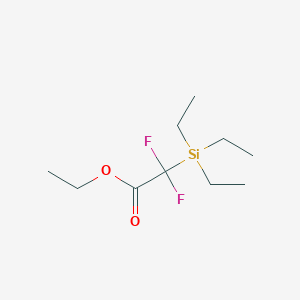
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is an organofluorine compound characterized by the presence of both difluoro and triethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate typically involves the reaction of ethyl acetate with difluorocarbene, generated in situ from a difluoromethylating reagent, in the presence of a triethylsilyl group donor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, ensuring stringent control of reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-Difluoro-2-(triethylsilyl)acetic acid.
Reduction: 2,2-Difluoro-2-(triethylsilyl)ethanol.
Applications De Recherche Scientifique
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds.
Medicine: Investigated for its role in the synthesis of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate involves its reactivity towards nucleophiles and electrophiles. The difluoro group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical transformations. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Uniqueness
Ethyl 2,2-Difluoro-2-(triethylsilyl)acetate is unique due to the presence of the triethylsilyl group, which provides greater steric hindrance compared to the trimethylsilyl group. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C10H20F2O2Si |
|---|---|
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-triethylsilylacetate |
InChI |
InChI=1S/C10H20F2O2Si/c1-5-14-9(13)10(11,12)15(6-2,7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
PHTYQWXGQLEDRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(F)(F)[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
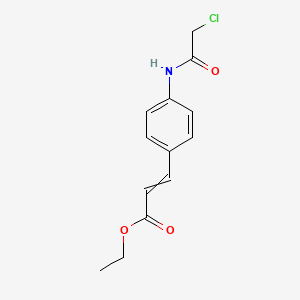
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)

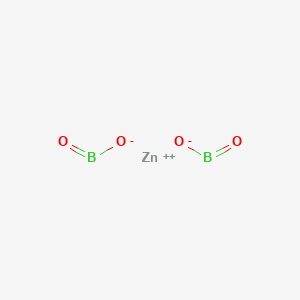

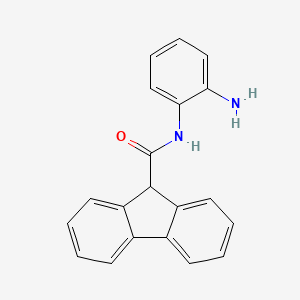
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
